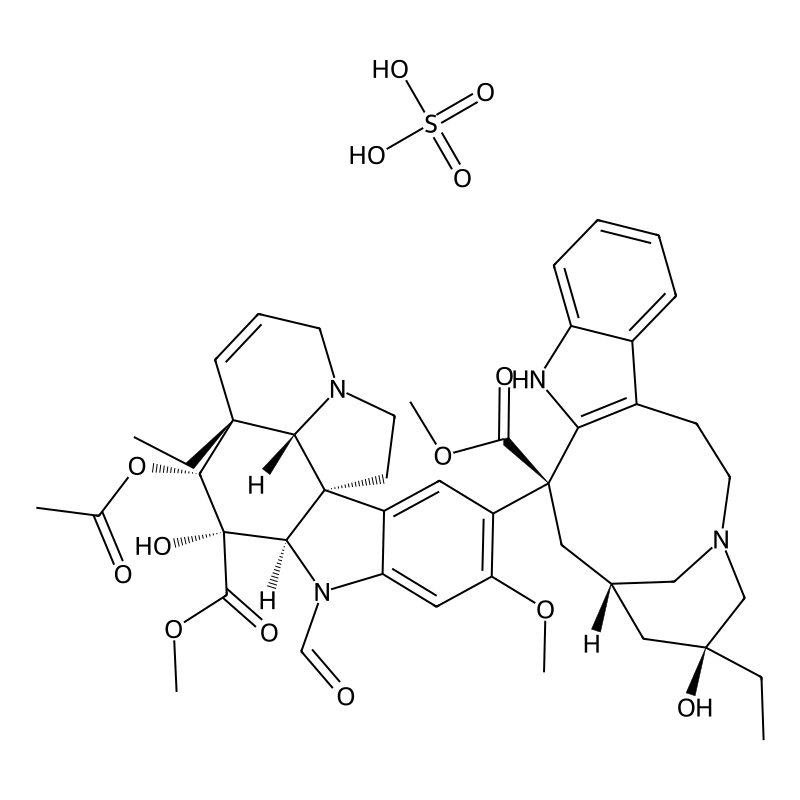

Vincristine sulfate

C46H58N4O14S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C46H58N4O14S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Lung Cancer

Field: Oncology Application: Vincristine has been significantly useful in treatments of lung cancer . It attaches to tubulin fibrils and prevents filament polymerization that permanently led to mitosis inhibition in cancer cells . Method of Application: Clinically, Vincristine is administered to patients in multidrug combination to reduce adverse drug effects and potential blockage of bone marrow inhibition due to prescribed monotherapy . Results: The treatment has shown significant results in inhibiting the growth of cancer cells .

Treatment of Lymphocyte-based Leukaemia

Field: Hematology Application: Vincristine is used in the treatment of lymphocyte-based leukaemia . Method of Application: It is administered intravenously as a chemotherapeutic agent . Results: The drug has shown effectiveness in treating this type of leukaemia .

Treatment of Glioblastomas

Field: Neuro-Oncology Application: Vincristine is used in the treatment of glioblastomas . Method of Application: It is administered in combination with other chemotherapeutic agents . Results: The treatment has shown significant results in inhibiting the growth of glioblastoma cells .

Treatment of Acute Myeloid Leukaemia

Field: Hematology Application: Vincristine is used in the treatment of acute myeloid leukaemia . Method of Application: It is administered in combination with other chemotherapeutic agents . Results: The treatment has shown effectiveness in treating this type of leukaemia .

Treatment of Adult Acute Lymphocytic Leukemia

Field: Hematology Application: Vincristine sulfate liposome injection is used in the treatment of adult acute lymphocytic leukemia . Method of Application: It is administered intravenously as a chemotherapeutic agent . The liposomal delivery system allows vincristine to be slowly released from the liposome and delivered into the tissues more efficiently than with the standard preparation . Results: This treatment has shown effectiveness in treating adults with Philadelphia chromosome-negative acute lymphoblastic leukemia, whose disease has relapsed two or more times or whose leukemia has progressed after two or more regimens of antileukemia therapy .

Treatment of Hodgkin Lymphoma

Field: Hematology Application: Vinblastine sulfate injection is used in the treatment of Hodgkin lymphoma . Method of Application: It is administered intravenously as a chemotherapeutic agent . It is used as the main application form in clinical practice according to the ABVD method . Results: This treatment has shown effectiveness in treating Hodgkin lymphoma .

Treatment of Neuroblastoma

Field: Pediatric Oncology Application: Vincristine sulfate is used in the treatment of neuroblastoma, a type of cancer that often begins in the adrenal glands . Method of Application: It is administered intravenously as a chemotherapeutic agent . Results: The treatment has shown effectiveness in treating neuroblastoma .

Treatment of Rhabdomyosarcoma

Field: Oncology Application: Vincristine sulfate is used in the treatment of rhabdomyosarcoma, a type of cancer that forms in soft tissue . Method of Application: It is administered intravenously as a chemotherapeutic agent . Results: The treatment has shown effectiveness in treating rhabdomyosarcoma .

Vincristine sulfate is a potent antineoplastic agent classified as a vinca alkaloid, derived from the periwinkle plant (Catharanthus roseus). It is primarily used in the treatment of various cancers, including acute lymphoblastic leukemia, Hodgkin's disease, and non-Hodgkin's lymphoma. The compound exhibits a complex polycyclic structure that includes three rings, which is crucial for its biological activity. Vincristine sulfate works by inhibiting microtubule polymerization, thereby disrupting mitotic spindle formation during cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Vincristine sulfate acts as a cell cycle inhibitor, specifically targeting the mitotic phase []. It disrupts microtubule assembly, essential for cell division, by binding to tubulin dimers, the building blocks of microtubules. This disrupts spindle fiber formation, leading to cell cycle arrest and ultimately cell death in cancer cells.

Vincristine sulfate is a potent chemotherapeutic agent with significant side effects.

- Toxicity: The most concerning side effect is neuropathy, a nerve damage causing numbness, weakness, and pain []. Careful monitoring and dose adjustments are crucial to minimize this risk [].

- Other side effects: Hair loss, constipation, bone marrow suppression, and increased risk of infection are also common.

- Pregnancy: Vincristine sulfate can cause birth defects and is contraindicated during pregnancy.

Vincristine sulfate undergoes several metabolic processes primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The primary metabolic product is 4-O-desacetyl-vincristine, which retains some antitumor activity but is significantly less potent than vincristine itself. Other minor metabolites include N-deformyl-vincristine and N-deformyl-4-O-desacetyl-vincristine . The compound's chemical formula is , with a molecular weight of approximately 923.04 g/mol .

The biological activity of vincristine sulfate is primarily attributed to its ability to bind to tubulin, preventing its polymerization into microtubules. This inhibition disrupts the formation of the mitotic spindle, essential for chromosome segregation during cell division. As a result, vincristine induces metaphase arrest in cancer cells, leading to apoptosis. Additionally, vincristine affects other rapidly dividing cells, which can result in side effects such as hair loss and neuropathy .

Vincristine sulfate can be synthesized through two main methods:

- Natural Extraction: Traditionally, vincristine was extracted from the periwinkle plant, yielding less than 0.0003% of the compound from dried leaves. This method is not sustainable for large-scale production due to low yields .

- Semi-Synthesis: Modern approaches involve the semi-synthetic coupling of two indole alkaloids—vindoline and catharanthine—extracted from the same plant species. This method allows for greater control over the final product's stereochemistry, which is crucial for maintaining its anticancer activity .

Vincristine sulfate is utilized in various therapeutic contexts:

- Cancer Treatment: It is primarily indicated for treating childhood acute lymphoblastic leukemia, Hodgkin's lymphoma, non-Hodgkin's lymphoma, rhabdomyosarcoma, neuroblastoma, and Wilms' tumor .

- Combination Therapy: Vincristine is often used in combination with other chemotherapeutic agents to enhance efficacy while minimizing bone marrow suppression—a common side effect associated with many cancer treatments .

Vincristine sulfate has been studied for its interactions with other drugs. Notably:

- Phenytoin: Concurrent administration of phenytoin (an anticonvulsant) with vincristine can reduce phenytoin blood levels and increase seizure activity. Adjustments in dosage are necessary based on blood level monitoring .

- Drug Resistance: Overuse of vincristine may lead to drug resistance through the overexpression of P-glycoprotein pumps in cancer cells. Research is ongoing to develop derivatives that can overcome this resistance .

Vincristine sulfate belongs to a class of compounds known as vinca alkaloids. Other notable compounds in this category include:

- Vinblastine: Similar mechanism of action but used for different types of cancers.

- Vindesine: A derivative with a slightly altered structure and different pharmacokinetics.

- Vinorelbine: A more recent vinca alkaloid with improved pharmacological properties.

| Compound Name | Mechanism of Action | Primary Uses | Unique Features |

|---|---|---|---|

| Vincristine | Microtubule polymerization inhibitor | Acute leukemia, lymphomas | Significant neurotoxicity |

| Vinblastine | Similar to vincristine | Testicular cancer, Hodgkin's lymphoma | Less neurotoxicity than vincristine |

| Vindesine | Microtubule dynamics disruption | Non-small cell lung cancer | Different pharmacokinetics |

| Vinorelbine | Microtubule binding | Breast cancer | More favorable side effect profile |

Vincristine sulfate's unique profile lies in its specific binding affinity and resultant effects on microtubule dynamics, making it an essential component of many chemotherapy regimens despite its side effects .

Vincristine sulfate represents one of the most structurally complex alkaloids derived from natural sources, with a molecular formula of C₄₆H₅₈N₄O₁₄S and a molecular weight of 923.04 g/mol [1] [2]. The compound exists as the sulfate salt of vincristine, where the free base vincristine has the molecular formula C₄₆H₅₆N₄O₁₀ and a molecular weight of 824.972 g/mol [5]. The structural architecture of vincristine sulfate consists of two distinct alkaloid units: vindoline and catharanthine, which are coupled through a complex bisindole linkage [7].

The stereochemical complexity of vincristine sulfate is particularly noteworthy, containing ten defined stereocenters that contribute to its biological activity [29]. The molecule exhibits a dimeric structure where the vindoline moiety occupies the lower portion and the catharanthine derivative forms the upper section [8]. Critical stereochemical features include the configuration at carbon positions C2 and C18, which are essential for the compound's cytotoxic activity [8]. The stereochemistry at these positions is controlled through specific synthetic pathways that ensure the correct three-dimensional arrangement necessary for biological function.

Nuclear magnetic resonance spectroscopy has been extensively employed to characterize the structural features of vincristine sulfate [36]. High-resolution mass spectrometry combined with nuclear magnetic resonance techniques has provided detailed insights into the molecular connectivity and stereochemical assignments [34]. The compound crystallizes with multiple water molecules, forming complex hydrogen bonding networks that stabilize the overall molecular architecture [35].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (sulfate) | C₄₆H₅₈N₄O₁₄S | [1] |

| Molecular Weight (sulfate) | 923.04 g/mol | [1] |

| Defined Stereocenters | 10 | [29] |

| Critical Chiral Centers | C2, C18 | [8] |

| Ultraviolet Maximum | 221 nm | [1] |

The structural elucidation has revealed that vincristine differs from its analog vinblastine only in the presence of a formyl group instead of a methyl group on the indole nitrogen of the vindoline portion [27]. This seemingly minor structural difference has profound implications for the compound's pharmacological properties and synthetic accessibility.

Biosynthetic Pathway Analysis in Catharanthus roseus

The biosynthesis of vincristine in Catharanthus roseus follows a complex terpenoid indole alkaloid pathway that involves over thirty enzymatic steps [10] [12]. The pathway begins with two distinct precursor molecules: tryptamine derived from the shikimate pathway and secologanin originating from the terpenoid pathway [10]. These precursors converge through the action of strictosidine synthase to form strictosidine, which serves as the central intermediate for all terpenoid indole alkaloids produced by this plant species [10].

The formation of vindoline, one of the two monomeric units required for vincristine synthesis, involves a series of highly regulated enzymatic transformations [10]. Starting from strictosidine, the pathway proceeds through strictosidine-β-D-glucosidase action, leading to the formation of an unstable aglycone that rearranges to 4,21-dehydrogeissoschizine [10]. Subsequent enzymatic steps catalyzed by cathenamine synthase convert this intermediate to cathenamine, which then undergoes multiple transformations to yield tabersonine [10].

The conversion of tabersonine to vindoline represents one of the most well-characterized segments of the biosynthetic pathway [10]. This transformation involves six distinct enzymatic steps: aromatic hydroxylation by tabersonine 16-hydroxylase, O-methylation through O-methyltransferase action, hydration of the 2,3-double bond, N-methylation via N-methyltransferase, hydroxylation at position 4 by desacetoxyvindoline-4-hydroxylase, and final acetylation through deacetylvindoline-4-O-acetyltransferase [10].

The biosynthesis of catharanthine, the second monomeric unit, follows a parallel but distinct pathway from the same strictosidine precursor [15]. Recent research has identified O-acetylstemmadenine oxidase and geissoschizine synthase as key enzymes in catharanthine formation [15]. The geissoschizine synthase exhibits dual functionality, both reducing cathenamine to geissoschizine and reducing the O-acetylstemmadenine oxidase product to form intermediates that are subsequently converted to catharanthine by specific hydrolases [15].

| Biosynthetic Stage | Key Enzymes | Products | Reference |

|---|---|---|---|

| Precursor Formation | Strictosidine Synthase | Strictosidine | [10] |

| Vindoline Pathway | Tabersonine 16-hydroxylase, O-methyltransferase | Vindoline | [10] |

| Catharanthine Pathway | O-acetylstemmadenine oxidase, Geissoschizine synthase | Catharanthine | [15] |

| Final Coupling | Peroxidase | Vincristine | [12] |

The final step in vincristine biosynthesis involves the coupling of vindoline and catharanthine through an oxidative dimerization reaction [12]. This coupling is believed to occur through peroxidase-mediated oxidation, though the exact mechanism remains an area of active research [12]. The extremely low yield of vincristine in plant tissues, typically less than 0.0003% by weight, has driven extensive research into alternative production methods [5].

Recent advances in synthetic biology have enabled the reconstruction of the complete vincristine biosynthetic pathway in engineered yeast systems [12] [13]. These microbial platforms have achieved production titers of catharanthine and vindoline at 527.1 and 305.1 μg/L respectively, demonstrating the feasibility of biotechnological approaches to vincristine production [13].

Total Synthesis Achievements and Challenges

The total synthesis of vincristine represents one of the most challenging endeavors in natural product chemistry due to its structural complexity and multiple stereochemical requirements [6] [17]. The first successful total synthesis was achieved through a stereocontrolled approach involving the coupling of demethylvindoline with an eleven-membered carbomethoxyverbanamine precursor [6] [19]. This landmark achievement required careful attention to stereochemical control at the critical C18' position to ensure the correct configuration necessary for biological activity.

The synthetic strategy employed for vincristine synthesis involves the preparation of two key intermediates: the vindoline-derived lower segment and the catharanthine-derived upper segment [6]. The vindoline portion is typically prepared through oxidation of 17-hydroxy-11-methoxytabersonine followed by regioselective acetylation using mixed anhydride methodology [6]. This approach ensures the proper functionalization pattern required for subsequent coupling reactions.

A critical challenge in vincristine synthesis lies in the stereoselective formation of the bisindole linkage [6]. Initial attempts using demethylvindoline formamide as the nucleophilic coupling partner were unsuccessful, leading to recovery of starting materials without product formation [6]. However, the use of demethylvindoline itself as the coupling partner with chloroindolenine intermediates proceeded smoothly to furnish the desired bisindole product with correct stereochemistry [6].

The coupling reaction mechanism involves the formation of a chloroindolenine intermediate from the upper segment, which undergoes nucleophilic attack by the vindoline derivative [6]. Conformational analysis of the eleven-membered ring system revealed a preferred chair-like conformation that directs the nucleophilic attack from the sterically less hindered α-face, ensuring the desired stereochemical outcome [6].

| Synthetic Step | Method | Yield | Challenge | Reference |

|---|---|---|---|---|

| Vindoline Preparation | Oxidation/Acetylation | Variable | Regioselectivity | [6] |

| Coupling Reaction | Chloroindolenine/TFA | 75% | Stereochemistry | [6] |

| Ring Formation | Intramolecular Cyclization | Variable | Selectivity | [6] |

| Final Formylation | Formic Acid/Acetic Anhydride | 87% | Functional Group Tolerance | [6] |

Following the successful coupling, the synthesis requires formation of the piperidine ring through sequential deprotection and intramolecular nucleophilic cyclization [6]. The final step involves formylation of the N1 position using a mixture of formic acid and acetic anhydride to install the characteristic formyl group that distinguishes vincristine from vinblastine [6].

Alternative synthetic approaches have explored biomimetic coupling strategies using iron-mediated oxidative procedures [17]. These methods combine the initial coupling reaction with subsequent oxidation to directly provide vincristine in a single synthetic operation [17]. However, yields remain moderate, and the complexity of the substrate requires careful optimization of reaction conditions.

Recent advances in synthetic methodology have focused on developing more efficient routes to both vindoline and catharanthine precursors [21]. These efforts aim to provide access to structural analogs that might exhibit improved pharmacological properties while addressing the synthetic challenges inherent in the natural product structure.

Structure-Activity Relationship Investigations

Structure-activity relationship studies of vincristine have revealed critical molecular features that govern its biological activity and provided insights for analog development [23] [24]. The dimeric bisindole structure is essential for activity, with both the vindoline and catharanthine portions contributing to the overall pharmacological profile [24]. Modifications to either segment can dramatically alter the compound's potency and selectivity.

Research has demonstrated that the stereochemistry at positions C2 and C18 is absolutely critical for maintaining cytotoxic activity [8]. Loss of the correct stereochemical configuration at these positions results in compounds with significantly reduced or abolished anticancer properties [8]. The acetyl group at the C4 position of vindoline and the hydroxyl group at C2 are particularly important structural features [8]. Removal of these functional groups leads to substantial reductions in anticancer activity.

Systematic investigations of vincristine analogs have explored modifications to various structural components [25] [27]. Halogenation studies have shown that introduction of iodo substituents at specific positions can serve as versatile intermediates for further chemical transformations [25]. Selected analogs bearing these modifications have demonstrated promising anticancer activity in preclinical models, including effectiveness against P388 murine leukemia [25].

The formyl group present in vincristine, which distinguishes it from vinblastine, plays a significant role in determining biological activity [23]. This functional group affects the nucleophilicity of the vindoline nitrogen, influencing both the compound's reactivity and its interaction with biological targets [23]. Structure-activity studies have shown that modification of this group can lead to analogs with altered potency profiles.

| Structural Modification | Activity Change | Mechanism | Reference |

|---|---|---|---|

| C2/C18 Stereochemistry Loss | Activity Abolished | Loss of Target Binding | [8] |

| C4 Acetyl Removal | Reduced Activity | Altered Protein Interaction | [8] |

| Formyl Group Modification | Variable Activity | Changed Nucleophilicity | [23] |

| Halogen Introduction | Enhanced/Maintained | Improved Binding | [25] |

Studies on vindesine, a semisynthetic derivative where the methyl ester is replaced with an amide, have provided valuable insights into the importance of the C16 substituent [24]. This modification generally results in compounds with altered activity profiles, demonstrating the sensitivity of biological activity to changes in this region of the molecule [24].

Research into the role of polarity and charge distribution has revealed that strongly polar or charged substituents generally decrease activity [23]. Conversely, reducing polarity of substituents tends to produce more active analogs [23]. The introduction of lipophilic linkers such as thioethers can restore activity in cases where polar modifications have been detrimental [23].

Recent investigations have focused on modifications to the vindoline D-ring system and alterations to the C20 ethyl substituent [27]. These studies have explored the effects of ring contraction, heteroatom substitution, and alkyl chain modifications on biological activity [27]. The findings suggest that the binding site for vincristine can accommodate certain structural changes while maintaining meaningful biological activity.

Microtubule Polymerization Inhibition Mechanisms

Vincristine sulfate exerts its primary cytotoxic effects through potent inhibition of microtubule polymerization, disrupting the essential process by which tubulin heterodimers assemble into functional microtubule structures [9] [10]. The compound blocks polymerization of tubulin extracts in a dose-dependent manner, with the concentration required to prevent polymerization by 50% determined to be 4.3 × 10⁻⁷ molar for tubulin concentrations of 3.0 mg/ml [9]. This concentration falls within the range achieved in vivo following routine pharmacological doses in humans, demonstrating the clinical relevance of these polymerization inhibition effects.

The mechanism of polymerization inhibition operates through multiple complementary pathways. At the molecular level, vincristine sulfate binds to β-tubulin subunits and prevents the addition of new tubulin heterodimers to the growing plus ends of microtubules [1]. This binding effectively caps the microtubule ends, blocking the normal dynamic process of tubulin addition that drives microtubule elongation. The specificity of this interaction for the plus ends of microtubules is particularly significant, as these represent the primary sites of microtubule growth during normal cellular processes.

The concentration-dependent effects of vincristine sulfate on microtubule dynamics reveal a sophisticated mechanism of action. At low concentrations, vincristine sulfate primarily affects microtubule dynamics without significantly altering total microtubule mass, but profoundly disrupts the normal processes of microtubule growth and shrinkage [6]. This disruption of microtubule dynamics is sufficient to impair cellular functions that depend on precise microtubule regulation, particularly during mitosis. At higher concentrations, vincristine sulfate can depolymerize existing microtubules and destroy mitotic spindles through more direct structural disruption [10].

The formation of spiral structures represents a unique aspect of vincristine sulfate-mediated polymerization inhibition. When microtubule-associated proteins are present, vincristine sulfate induces tubulin to form alternate spiral polymers rather than normal linear microtubules [8] [3]. These spiral structures propagate into microtubule guanosine diphosphate-containing lattices and dissociate microtubules by peeling spiral protofilaments from the normal microtubule structure [10]. The spirals formed are stable, equilibrium polymers that slowly dissociate, representing a pathological form of tubulin polymerization that cannot fulfill normal microtubule functions.

The inhibition of microtubule polymerization by vincristine sulfate shows particular selectivity for specific phases of the cell cycle. The compound disrupts microtubule dynamics particularly during the M and S phases of the cell cycle, when cells are most dependent on proper microtubule function [1] [10]. During the M phase, microtubules form the mitotic spindle apparatus essential for chromosome segregation, while during S phase, microtubules are involved in DNA replication machinery positioning and chromatin organization. This phase-specific targeting contributes to the preferential toxicity of vincristine sulfate toward rapidly dividing cells.

The polymerization inhibition mechanism also involves interference with the normal nucleotide-dependent regulation of microtubule assembly. Vincristine sulfate binding appears to stabilize tubulin in a conformation that prevents normal guanosine triphosphate hydrolysis-dependent assembly dynamics [5]. This interference with nucleotide regulation compounds the direct blocking effects of the drug, creating multiple levels of disruption to normal microtubule function.

Studies using various tubulin preparations have demonstrated that vincristine sulfate shows differential effects depending on tubulin isotype composition. While overall binding affinities remain similar across different β-tubulin isotypes, subtle differences in binding parameters K₁ and K₂ can be observed, particularly with purified αβII-tubulin and αβIII-tubulin compared to unfractionated tubulin [11]. These isotype-specific differences may contribute to the tissue-specific toxicity patterns observed with vincristine sulfate, particularly the dose-limiting neurotoxicity associated with this compound.

| Process | Concentration Effect | Mechanism | Functional Impact |

|---|---|---|---|

| Polymerization Inhibition | Dose-dependent | Tubulin binding | Assembly blocked |

| Depolymerization Enhancement | High concentrations | Lattice destabilization | Disassembly promoted |

| Spiral Formation | Low concentrations | Protein-protein interaction | Stable structures |

| Microtubule Mass Reduction | 50% reduction | 1-2% binding sufficient | Functional impairment |

| Dynamic Instability | Suppressed | Plus-end binding | Reduced dynamics |

Mitotic Spindle Disruption and Cell Cycle Arrest Pathways

Vincristine sulfate profoundly disrupts mitotic spindle formation and function, leading to cell cycle arrest through multiple complementary mechanisms that collectively prevent successful cell division [12] [13] [14]. The mitotic spindle represents a complex structure composed of three distinct microtubule populations: kinetochore microtubules that attach to chromosomes, astral microtubules that position the spindle, and interpolar microtubules that provide structural integrity. Vincristine sulfate disrupts all three populations through its fundamental effects on microtubule dynamics and stability.

The primary mechanism of spindle disruption involves the prevention of proper microtubule polymerization and the destabilization of existing spindle microtubules [14]. During normal mitosis, the spindle apparatus undergoes rapid assembly and disassembly, with microtubule dynamics increasing 20-100 fold compared to interphase conditions [6]. This increased dependence on proper microtubule function during mitosis provides a therapeutic window for vincristine sulfate action, as mitotic cells become particularly vulnerable to microtubule-targeting agents.

Cell cycle arrest induced by vincristine sulfate occurs primarily at the metaphase checkpoint, where cells become trapped due to improper chromosome alignment and attachment [12] [15]. The spindle assembly checkpoint represents a critical quality control mechanism that prevents cells from progressing to anaphase until all chromosomes are properly attached to kinetochore microtubules from opposite spindle poles. Vincristine sulfate disruption of microtubule function prevents the formation of proper kinetochore-microtubule attachments, continuously activating the spindle checkpoint and maintaining cells in metaphase arrest.

The temporal progression of cell cycle arrest reveals distinct patterns depending on the cell cycle phase at the time of vincristine sulfate exposure. Cells in G1 phase can undergo direct apoptosis without entering mitosis, representing a form of interphase death that bypasses the traditional mitotic arrest mechanism [13]. In contrast, cells in S or G2/M phases typically progress through to mitosis before experiencing arrest, indicating that the cell cycle checkpoint mechanisms that normally prevent damaged cells from entering mitosis are insufficient to block vincristine sulfate-induced progression.

Prolonged metaphase arrest triggers multiple cellular stress responses that ultimately lead to apoptotic cell death [12] [13]. The duration of metaphase arrest varies among different cell types and experimental conditions, but typically ranges from 12 to 48 hours before apoptotic commitment becomes irreversible. During this prolonged arrest period, cells accumulate DNA damage and experience metabolic stress that compounds the initial microtubule-mediated insult.

The molecular machinery involved in vincristine sulfate-induced cell cycle arrest includes multiple checkpoint proteins and signaling cascades. Cyclin B and D regulation plays a critical role in maintaining the arrested state, with vincristine sulfate treatment leading to altered expression and localization of these key cell cycle regulators [12]. The compound also affects the activity of cyclin-dependent kinases and their associated regulatory proteins, creating multiple layers of cell cycle disruption beyond the initial microtubule effects.

Recent research has identified cell cycle-dependent mechanisms that determine whether vincristine sulfate induces mitotic death or interphase death [13]. Cells separated into distinct cell cycle phases using centrifugal elutriation demonstrate dramatically different responses to vincristine sulfate treatment. G1-phase cells show evidence of EdU uptake failure and direct progression to apoptosis without mitotic entry, while cells in later cell cycle phases show classical mitotic arrest patterns before eventual cell death.

The relationship between vincristine sulfate concentration and cell cycle arrest patterns reveals important therapeutic implications. Low concentrations of vincristine sulfate can block mitosis subtly without completely destroying spindle structures, leading to a more protracted arrest and eventual apoptotic death [10]. Higher concentrations cause more rapid and complete spindle destruction, leading to faster cell death but potentially with different mechanistic pathways involved.

Resistance mechanisms affecting vincristine sulfate-induced cell cycle arrest have been identified through genetic screening approaches. Genes related to mitotic spindle organization, including KIF18A, KIF18B, and USP28, play critical roles in determining cellular sensitivity to vincristine sulfate [16]. Loss of function in these genes can either sensitize cells to vincristine sulfate (as with KIF18A) or confer resistance (as with KIF18B and USP28), indicating that the cellular machinery involved in spindle function directly modulates drug response.

| Cell Cycle Phase | Arrest Mechanism | Molecular Targets | Cellular Outcome |

|---|---|---|---|

| G1 Phase | Interphase death | Interphase microtubules | Direct apoptosis |

| S Phase | Mitotic targeting | Replication machinery | Replication stress |

| G2/M Phase | Spindle checkpoint | Spindle apparatus | Mitotic arrest |

| Metaphase | Chromosome alignment failure | Kinetochore microtubules | Prolonged arrest |

| Anaphase | Progression blocked | Segregation machinery | Cell death |

Apoptotic Cascade Activation Mechanisms

Vincristine sulfate induces apoptotic cell death through activation of multiple interconnected signaling cascades, with the intrinsic mitochondrial pathway serving as the primary mechanism of programmed cell death initiation [17] [18] [19]. The compound triggers a complex series of molecular events that begin with mitochondrial dysfunction and progress through caspase activation to ultimate cellular destruction. This apoptotic response represents the final common pathway through which vincristine sulfate exerts its therapeutic effects against malignant cells.

The intrinsic apoptotic pathway activation begins with mitochondrial membrane permeabilization and loss of mitochondrial transmembrane potential [17] [18]. This occurs relatively early in the vincristine sulfate treatment timeline, typically within 4-8 hours of drug exposure, and represents a critical commitment point for apoptotic progression. The loss of mitochondrial membrane potential is accompanied by the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, where they can activate downstream apoptotic machinery.

Caspase activation represents a central component of vincristine sulfate-induced apoptosis, with both initiator and executioner caspases playing critical roles [17] [18] [20]. Caspase-9, the primary initiator caspase of the intrinsic pathway, becomes activated following cytochrome c release and apoptosome formation. This activation has been demonstrated both in vitro in cultured acute lymphoblastic leukemia cells and in vivo in bone marrow samples from patients receiving vincristine sulfate treatment [17]. Caspase-9 activation subsequently leads to the proteolytic activation of executioner caspases, particularly caspase-3, which carries out many of the biochemical changes associated with apoptotic cell death.

The temporal sequence of caspase activation reveals important mechanistic insights into vincristine sulfate-induced apoptosis. Caspase-9 activation typically precedes caspase-3 activation, with this sequence being demonstrable through the use of specific caspase inhibitors [17]. The caspase-9 inhibitor Z-LEHD-FMK can prevent caspase-3 activation when applied prior to vincristine sulfate treatment, confirming the hierarchical relationship between these proteases in the apoptotic cascade.

Reactive oxygen species generation represents an early and critical event in vincristine sulfate-induced apoptosis [17] [21] [22]. The compound causes mitochondrial dysfunction that leads to increased production of reactive oxygen species, particularly through disruption of the electron transport chain complexes involved in oxidative phosphorylation [21]. Mass spectrometry analysis of vincristine sulfate-treated neurons reveals upregulation of mitochondrial proteins involved in ATP synthesis and oxidative phosphorylation, along with proteins involved in reactive oxygen species catalysis, including superoxide dismutase 2, peroxiredoxin 3, glutaredoxin, and thioredoxin domain-containing protein 17 [21].

The role of reactive oxygen species in vincristine sulfate-induced apoptosis extends beyond simple oxidative damage. These species serve as signaling molecules that can activate specific apoptotic pathways and amplify the initial mitochondrial insult [17]. Reactive oxygen species scavenging using ascorbic acid can inhibit both caspase activation and cell death induced by vincristine sulfate, demonstrating the functional importance of oxidative stress in the apoptotic process [17]. Furthermore, the compound causes local increases in both total axonal reactive oxygen species levels and mitochondrial superoxide species, with these increases occurring within 4 hours of treatment [21].

Bcl-2 family protein modulation represents another important component of vincristine sulfate-induced apoptosis [17] [18]. The compound affects the balance between pro-apoptotic and anti-apoptotic Bcl-2 family members, with Bcl-2 overexpression providing partial protection against vincristine sulfate-induced cell death [17]. However, this protection is incomplete, and Bcl-2 overexpression does not prevent reactive oxygen species generation, suggesting that vincristine sulfate can activate apoptotic pathways both upstream and downstream of Bcl-2 regulation.

AMP-activated protein kinase activation has been identified as a novel mechanism contributing to vincristine sulfate-induced apoptosis [23]. The compound induces AMPK activation through reactive oxygen species-dependent LKB1 activation, leading to phosphorylation of acetyl-CoA carboxylase and other downstream targets [23]. AMPK activation contributes to p53 phosphorylation and stabilization, which mediates apoptotic responses in certain cell types. Additionally, AMPK activation inhibits mTOR Complex 1, representing another important mechanism for inducing cell death.

The involvement of both intrinsic and extrinsic apoptotic pathways has been demonstrated in certain experimental systems [18]. While the intrinsic mitochondrial pathway represents the primary mechanism, caspase-8 activation indicative of extrinsic pathway involvement can also be observed, particularly when vincristine sulfate is used in combination with other therapeutic agents. This dual pathway activation may contribute to the therapeutic efficacy of vincristine sulfate by providing multiple routes to apoptotic cell death.

| Pathway Component | Time Course | Molecular Mechanism | Functional Consequence |

|---|---|---|---|

| Mitochondrial Membrane Potential | Early (4-8 hours) | Transmembrane potential loss | Apoptotic commitment |

| Caspase-9 Activation | Intermediate (24 hours) | Intrinsic pathway initiation | Apoptosome formation |

| Caspase-3 Activation | Late (48 hours) | Executioner activation | Protein cleavage |

| Reactive Oxygen Species | Very early (4 hours) | Mitochondrial dysfunction | Oxidative damage |

| Cytochrome c Release | Early (8-12 hours) | Permeability transition | Apoptotic amplification |

Secondary Molecular Targets and Signaling Pathways

Beyond its primary effects on tubulin and microtubules, vincristine sulfate interacts with multiple secondary molecular targets and signaling pathways that contribute to its overall pharmacological profile and therapeutic effects [24] [25] [26]. These secondary interactions help explain both the compound's therapeutic efficacy and its characteristic toxicity patterns, particularly the dose-limiting peripheral neuropathy that restricts clinical use.

Nucleic acid and protein synthesis represent major secondary targets of vincristine sulfate action [1] [24] [27]. The compound interferes with nucleic acid synthesis through multiple mechanisms, including direct binding to DNA and chromatin structures [7]. Research has demonstrated that vincristine sulfate binds to chromatin with higher affinity than to free DNA, suggesting that histone proteins play a fundamental role in this interaction [7]. The binding occurs through intercalation along the phosphate-sugar backbone, with cooperative binding patterns characterized by Hill coefficients ranging from 1.79 for DNA to 2.17 for chromatin [7]. This chromatin binding may represent an additional mechanism by which vincristine sulfate disrupts cellular function beyond its well-characterized microtubule effects.

Protein synthesis inhibition by vincristine sulfate occurs through interference with glutamic acid utilization [1] [27]. The compound blocks the use of glutamic acid, an essential amino acid required for protein synthesis, leading to reduced protein production and cellular dysfunction. This mechanism provides an additional layer of cytotoxicity that may contribute to the compound's effectiveness against rapidly proliferating cancer cells, which have high protein synthesis requirements.

Glutathione metabolism represents a critical secondary target that influences both vincristine sulfate efficacy and resistance mechanisms [28] [29] [30]. The compound interacts with the glutathione system through multiple pathways, including serving as a substrate for multidrug resistance protein-mediated transport [29]. Research has demonstrated that multidrug resistance protein can actively co-transport glutathione and unmodified vincristine sulfate, with these compounds probably interacting either with specific binding sites on the protein or with mutually exclusive sites [29]. Glutathione S-transferase M1 and multidrug resistance protein 1 act synergistically to protect cells from vincristine sulfate effects, representing an important resistance mechanism [30].

The depletion of glutathione stores by vincristine sulfate contributes to increased oxidative stress and enhanced cytotoxicity [28]. Glutathione serves as a critical antioxidant that protects cells against reactive oxygen species damage, and its depletion by vincristine sulfate compounds the oxidative stress induced through mitochondrial dysfunction. This dual effect on both reactive oxygen species production and antioxidant capacity creates a particularly effective mechanism for inducing oxidative damage in target cells.

Calcium signaling pathways represent another important secondary target of vincristine sulfate action [31] [25] [32]. The compound interferes with calmodulin-dependent calcium transport ATPase activity, disrupting normal calcium homeostasis within treated cells [24] [25]. Research in aged rats has demonstrated that vincristine sulfate increases calcium ATPase activity while inhibiting sodium-potassium ATPase activity, leading to altered electrochemical gradients and neuronal dysfunction [32]. These effects on calcium signaling may contribute significantly to the neurotoxic effects of vincristine sulfate, as proper calcium regulation is essential for normal neuronal function.

The modulation of calcium ATPase activity by vincristine sulfate has been identified as a common pathophysiological mechanism across different age groups [32]. Increased calcium ATPase activity triggers microglial activation and promotes neuroinflammatory damage, including macrophage migration that has been observed in histological studies [32]. The compound affects macrophage integrins, and activated integrins enhance the expression of chemokine receptor 1 motifs, facilitating cell adhesion and vincristine sulfate migration across the blood-brain barrier.

Mitochondrial dysfunction induced by vincristine sulfate extends beyond its role in apoptosis to include disruption of normal cellular metabolism and energy production [21] [22] [33]. The compound causes mitochondrial dysfunction by reducing basal respiration rates and interfering with electron transport chain function [21]. This metabolic disruption leads to decreased ATP production and increased reactive oxygen species generation, creating a cascade of cellular dysfunction that amplifies the primary microtubule-mediated effects.

Autophagy pathway modulation represents an emerging area of vincristine sulfate secondary effects [34]. The compound impairs autophagy function, as demonstrated by increased p62 levels and reduced autophagic flux [34]. This autophagy impairment subsequently induces JNK phosphorylation, providing new insights into the mechanisms of vincristine sulfate-induced cellular dysfunction. The relationship between autophagy inhibition and vincristine sulfate toxicity suggests potential therapeutic approaches for mitigating adverse effects while maintaining anticancer efficacy.

Interaction with multidrug resistance proteins represents a clinically significant secondary effect that influences therapeutic outcomes [2] [25]. Vincristine sulfate serves as a substrate for P-glycoprotein and other efflux pumps, leading to reduced intracellular drug concentrations in resistant cells [2]. This interaction explains patterns of acquired resistance and has led to the development of combination strategies using P-glycoprotein inhibitors to enhance vincristine sulfate efficacy.

| Target System | Interaction Type | Molecular Effect | Physiological Impact |

|---|---|---|---|

| Glutathione Metabolism | Substrate/cofactor | GSH depletion | Antioxidant capacity reduced |

| Calcium Signaling | ATPase inhibition | Ca²⁺-ATPase modulation | Calcium homeostasis disrupted |

| Nucleic Acid Synthesis | Synthesis interference | DNA/RNA synthesis reduction | Cellular metabolism impaired |

| Protein Synthesis | Translation blocking | Glutamic acid utilization block | Protein production decreased |

| Multidrug Resistance Proteins | Transport substrate | P-glycoprotein substrate | Drug efflux enhanced |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H300 (93.02%): Fatal if swallowed [Danger Acute toxicity, oral];

H341 (90.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (93.02%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drugs in the ABVE combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vincristine Sulfate ; E = Etoposide Phosphate

ABVE is used to treat: Hodgkin lymphoma in children.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Acute Toxic;Health Hazard